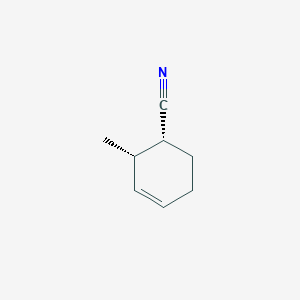
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a nitrile group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the introduction of a nitrile group can be accomplished through nucleophilic substitution reactions. The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methylcyclohexanamine: Similar in structure but with an amine group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.
(1R,2S)-2-Methylcyclohexanone: Features a ketone group in place of the nitrile group.
Uniqueness
(1R,2S)-2-Methylcyclohex-3-ene-1-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which imparts distinct reactivity and properties compared to its analogs. The compound’s ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
57278-90-7 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2,4,7-8H,3,5H2,1H3/t7-,8-/m0/s1 |
InChI Key |
QNBUNDFJTSPPAD-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1C=CCC[C@H]1C#N |
Canonical SMILES |
CC1C=CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


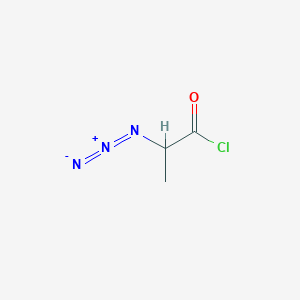
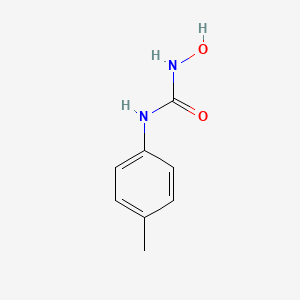
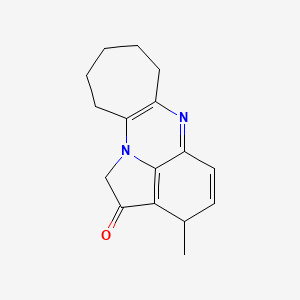
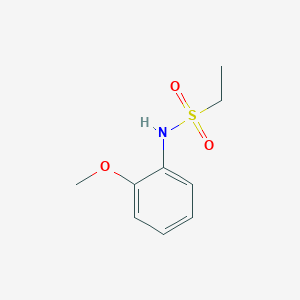

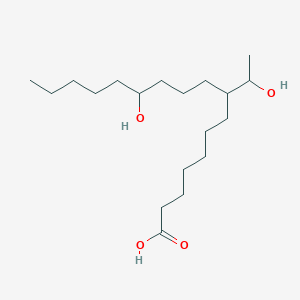
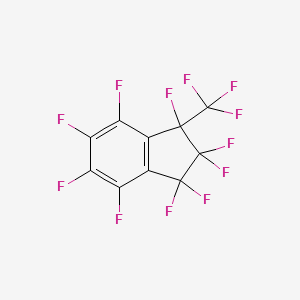
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
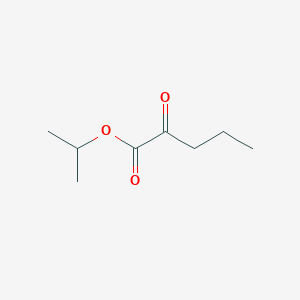
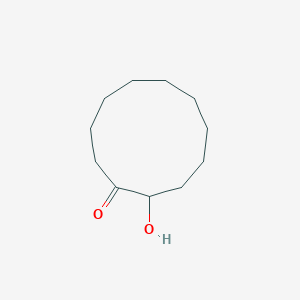
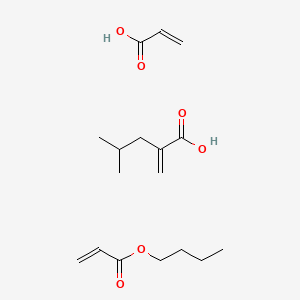
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
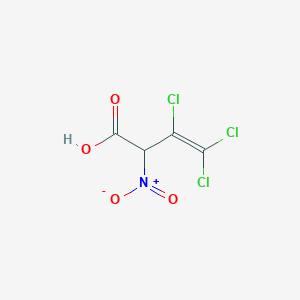
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
